1-(Pyridin-4-yl)piperidin-4-amine
Overview
Description
1-(Pyridin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.251. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Development of Complementary Syntheses : A privileged CGRP receptor antagonist substructure, closely related to 1-(Pyridin-4-yl)piperidin-4-amine, has been developed through two efficient syntheses from complementary materials. One method features chemoselective reductive amination, while the other uses a Pd-catalyzed amination with an ammonia surrogate (Leahy et al., 2012).
Mechanistic Insights into Aromatization of Cyclic Amines : Studies on cyclic amines like piperidine, which are structurally similar to this compound, reveal detailed insights into their reaction mechanisms, including the formation of pyridine derivatives through condensations with aldehydes (Ma et al., 2016).
Synthesis of Chiral Piperidinyl Pyridine Derivatives : A novel method for synthesizing chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, with potential as stereoselective catalysts, has been developed. The key intermediate, closely related to this compound, is obtained by nucleophilic substitution (Tian et al., 2012).
Applications in Pharmaceutical and Chemical Industries
Activation by Formaldehyde for Maillard Reaction Products : Piperidine, structurally similar to this compound, interacts with glucose/lysine systems, forming Maillard reaction products significant in food chemistry (Nikolov & Yaylayan, 2010).
Catalytic Use in Hydroaminomethylation : Imino-pyridine complexes of Rhodium have been evaluated as catalyst precursors in hydroaminomethylation, a process involving primary and secondary amines like piperidine, highlighting its potential in catalysis (October & Mapolie, 2019).
Asymmetric Synthesis of Piperidines : Efficient asymmetric hydrogenation of pyridines, which are structurally related to this compound, has been described, enabling the stereoselective formation of piperidines with multiple chiral centers (Glorius et al., 2004).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
1-(Pyridin-4-yl)piperidin-4-amine is a derivative of piperidine, a heterocyclic system that is a cornerstone in the production of drugs . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
It is known that the presence of the piperidine moiety in a compound can contribute to a wide variety of biological activities . For instance, piperidine derivatives have been shown to exhibit strong factor IIa inhibition, which is an important mechanism in anticoagulant activity .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 1-(Pyridin-4-yl)piperidin-4-amine, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
It is known that piperidine derivatives can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can have varying effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that piperidine derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that piperidine derivatives can interact with transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-pyridin-4-ylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDZSVPICJLNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187084-44-2 | |
Record name | 1-(pyridin-4-yl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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